5-[3-(Benzyloxy)phenyl]-2-methoxypyridine
Overview
Description
5-[3-(Benzyloxy)phenyl]-2-methoxypyridine is a chemical compound recognized for its distinctive structure and potential applications in various scientific fields. The compound's core structure consists of a pyridine ring substituted with a benzyloxy group at the 3-position and a methoxy group at the 2-position. This unique configuration grants the compound specific chemical and physical properties, making it a valuable subject in organic chemistry, pharmacology, and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
Benzylation of 3-phenyl-2-methoxypyridine
Reaction: : The initial step involves the benzylation of 3-phenyl-2-methoxypyridine. This can be achieved using benzyl chloride in the presence of a base like potassium carbonate in an aprotic solvent such as dimethylformamide (DMF).
Conditions: : The reaction is typically carried out at elevated temperatures ranging from 80°C to 100°C to ensure complete conversion.
Methoxylation
Reaction: : Introducing the methoxy group at the 2-position can be performed using methanol under acidic conditions, often with a catalyst like sulfuric acid or a Lewis acid.
Conditions: : This reaction typically occurs under reflux conditions at temperatures around 60°C to 80°C.
Industrial Production Methods
In an industrial setting, the preparation of 5-[3-(Benzyloxy)phenyl]-2-methoxypyridine involves scalable processes with optimized yields and minimal by-products. These processes often employ continuous flow reactors to maintain consistent reaction conditions and improve overall efficiency.
Chemical Reactions Analysis
Types of Reactions it Undergoes
Oxidation
The benzyloxy group in 5-[3-(Benzyloxy)phenyl]-2-methoxypyridine is susceptible to oxidation, leading to the formation of corresponding aldehydes or carboxylic acids.
Common Reagents: : Potassium permanganate (KMnO₄), chromium trioxide (CrO₃).
Reduction
Reduction of the pyridine ring can lead to the formation of piperidine derivatives.
Common Reagents: : Hydrogen gas (H₂) with a palladium catalyst, lithium aluminum hydride (LiAlH₄).
Substitution
The compound can undergo nucleophilic substitution reactions at the methoxy group.
Common Reagents: : Sodium hydride (NaH), halogenated nucleophiles.
Major Products Formed
Oxidation Products: : Benzyloxybenzoic acid, benzyloxybenzaldehyde.
Reduction Products: : Piperidine derivatives.
Substitution Products: : Phenyl derivatives with varied functional groups.
Scientific Research Applications
5-[3-(Benzyloxy)phenyl]-2-methoxypyridine has diverse applications across several scientific disciplines:
Chemistry: : Used as a building block for synthesizing complex organic molecules and as a ligand in coordination chemistry.
Biology: : Studied for its potential interactions with biological macromolecules, serving as a probe in biochemical assays.
Medicine: : Investigated for its pharmacological properties, including anti-inflammatory, anticancer, and antimicrobial activities.
Industry: : Applied in the development of advanced materials, including polymers and specialty chemicals.
Mechanism of Action
The mechanism by which 5-[3-(Benzyloxy)phenyl]-2-methoxypyridine exerts its effects involves its interaction with specific molecular targets.
Molecular Targets: : Enzymes, receptors, or nucleic acids within biological systems.
Pathways Involved: : Inhibition of enzymatic activity, modulation of receptor signaling pathways, or alteration of gene expression.
Comparison with Similar Compounds
When compared to other compounds with a similar structure, such as 5-(3-phenyl)-2-methoxypyridine and 5-(3-benzyloxy)phenylpyridine, 5-[3-(Benzyloxy)phenyl]-2-methoxypyridine exhibits unique properties due to the simultaneous presence of both the benzyloxy and methoxy groups.
Similar Compounds
5-(3-phenyl)-2-methoxypyridine
5-(3-benzyloxy)phenylpyridine
3-benzyloxybenzene derivatives
Its unique structural features contribute to distinct reactivity patterns and biological activities, making it an essential compound for research and industrial applications.
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Properties
IUPAC Name |
2-methoxy-5-(3-phenylmethoxyphenyl)pyridine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17NO2/c1-21-19-11-10-17(13-20-19)16-8-5-9-18(12-16)22-14-15-6-3-2-4-7-15/h2-13H,14H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QGYIQIUOEUWONE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC=C(C=C1)C2=CC(=CC=C2)OCC3=CC=CC=C3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40743000 | |
Record name | 5-[3-(Benzyloxy)phenyl]-2-methoxypyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40743000 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
291.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1375069-19-4 | |
Record name | 5-[3-(Benzyloxy)phenyl]-2-methoxypyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40743000 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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